6-Methylflavanone
Description
Contextual Overview of Flavanones and Their Structural Diversity in Research
Flavonoids represent a large and diverse group of plant secondary metabolites, widely distributed across the plant kingdom. Their chemical structures and biological activities have been extensively studied, revealing their potential roles in human health and disease.
Classification and General Chemical Architecture of Flavonoids and Flavanones
Flavonoids are characterized by a fundamental 15-carbon skeleton, typically represented as C6-C3-C6, comprising two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C) nih.govmdpi.comwikipedia.orgcambridge.org. This basic structure allows for extensive variation through hydroxylation, glycosylation, alkylation, and other modifications, leading to a broad classification into various subclasses. These subclasses are primarily distinguished by the degree of oxidation and unsaturation of the central C ring and the position of the B ring attachment wikipedia.orgnih.gov.
Flavanones, a significant subclass, are characterized by a saturated C ring, meaning there is no double bond between carbons 2 and 3 of this ring, distinguishing them from flavones which possess such a double bond mdpi.comwikipedia.orgnih.govmdpi.com. This structural feature results in a less planar conformation compared to flavones. Flavanones commonly feature hydroxyl groups at positions 5 and 7 on the A ring, and may possess hydroxyl or methoxy (B1213986) substituents on the B ring, often at positions 3' or 4' nih.govmdpi.com. Examples of well-studied flavanones include naringenin (B18129) and hesperetin, which are abundant in citrus fruits nih.govmdpi.com.
Significance of Methylation in Flavanone (B1672756) Derivatives within Medicinal Chemistry
The modification of flavonoid structures through methylation has emerged as a critical strategy in medicinal chemistry to enhance their pharmacological properties researchgate.netmdpi.comacs.org. Methylation, the addition of a methyl group (-CH₃) to a hydroxyl group (O-methylation) or directly to a carbon atom (C-methylation), can significantly alter a compound's physicochemical characteristics researchgate.net.
These alterations often lead to improved bioavailability, as methylation can increase lipophilicity, thereby enhancing cellular uptake and membrane permeability researchgate.netacs.org. Furthermore, methylated flavonoids tend to exhibit greater metabolic stability, resisting rapid degradation by metabolic enzymes, which can prolong their presence and activity in biological systems researchgate.netacs.org. This enhanced stability and bioavailability can translate into more potent and effective biological activities, including anticancer, antiviral, and anti-inflammatory effects, making methylated flavonoids promising candidates for pharmaceutical and nutraceutical applications researchgate.netrsc.org.
Rationale for Dedicated Research on 6-Methylflavanone and Related Structural Analogues
Historical Perspectives and Initial Investigations of this compound
While extensive historical documentation detailing the initial investigations into this compound specifically is not broadly available in the reviewed literature snippets, its inclusion in broader studies of flavonoid derivatives indicates its presence in scientific research. Notably, this compound has been identified as a compound that has been investigated for its modulatory actions on GABA(A) receptors nih.gov. This research, citing work by Hall et al. in 2005, places this compound within the scope of studies exploring the neurological effects of flavonoids.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
BTQWFEVKJXMNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 |
Synonyms |
6-methylflavanone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 6 Methylflavanone
Classical Organic Synthesis Approaches to 6-Methylflavanone
Traditional organic synthesis provides robust and well-established routes to the flavanone (B1672756) core. The most common approaches for synthesizing this compound involve multi-step sequences, often starting from simple aromatic precursors.
Baker-Venkataraman Rearrangement and Analogous Routes
The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of flavones and can be adapted for flavanones. ijpsr.com This method typically involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to form the chromone (B188151) ring. ijpsr.comrsc.org For this compound, the synthesis would commence with an appropriately substituted o-hydroxyacetophenone. sci-hub.st
While the classical Baker-Venkataraman reaction is a powerful tool, modifications have been developed to improve yields and reaction conditions. For instance, a modified version employing potassium tert-butoxide has been used for diketone synthesis, which is a key intermediate. sci-hub.st The subsequent acid-catalyzed cyclization of the diketone furnishes the flavone (B191248) skeleton. sci-hub.st Other variations include the use of different bases and solvents to optimize the rearrangement step. rsc.org
Claisen-Schmidt Condensation and Cyclization Protocols for Flavanone Skeleton Construction
The Claisen-Schmidt condensation is a widely utilized reaction for the synthesis of chalcones, which are key precursors to flavanones. numberanalytics.comwikipedia.orgslideshare.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. numberanalytics.comiiste.org In the synthesis of this compound, 2'-hydroxy-5'-methylacetophenone (B74881) is reacted with benzaldehyde (B42025) under alkaline conditions to yield 2'-hydroxy-5'-methylchalcone (B155969). mdpi.com
The resulting chalcone (B49325) is then subjected to intramolecular cyclization to form the flavanone ring. This cyclization can be achieved under various conditions, including the use of sodium acetate (B1210297), acids, or other catalysts. iiste.orgmdpi.com For example, this compound has been synthesized from 2'-hydroxy-5'-methylchalcone with a 62.3% yield through cyclization in the presence of sodium acetate. mdpi.com
Evaluation of Reaction Conditions and Optimization for Yield and Purity
The efficiency of both the Baker-Venkataraman and Claisen-Schmidt routes is highly dependent on the reaction conditions. For the Claisen-Schmidt condensation, factors such as the choice of base (e.g., sodium hydroxide), solvent, and temperature play a crucial role in maximizing the yield of the chalcone intermediate. numberanalytics.commdpi.com Solvent-free conditions using sodium hydroxide (B78521) have been reported to give quantitative yields in some Claisen-Schmidt reactions. wikipedia.org
Similarly, the cyclization of the chalcone to the flavanone is subject to optimization. The use of different catalysts like acetic acid, piperidine, and sodium acetate has been explored to improve the efficiency of this step. iiste.org For the Baker-Venkataraman rearrangement, the choice of base and solvent is critical for the initial rearrangement, and the subsequent cyclization is often optimized by screening various acidic catalysts and reaction times. rsc.orgsci-hub.st For instance, studies have shown that strong polar solvents can positively impact the oxidative dehydrogenation of flavanone to flavone, a related reaction, with ethanol (B145695) being an effective solvent at elevated temperatures. jxnutaolab.com The optimization of these parameters is essential for achieving high yields and purity of the final this compound product.
| Reaction Step | Reactants | Conditions | Product | Yield | Reference |
| Claisen-Schmidt Condensation | 2′-hydroxy-5′-methylacetophenone, Benzaldehyde | Methanol, Alkaline, High Temperature | 2′-Hydroxy-5′-methylchalcone | 50.1% | mdpi.com |
| Cyclization | 2′-Hydroxy-5′-methylchalcone | Sodium Acetate | This compound | 62.3% | mdpi.com |
Biocatalytic Synthesis and Microbial Biotransformation of this compound
Biocatalysis offers a green and highly selective alternative to chemical synthesis for the modification of flavonoids. acib.atmagtech.com.cn The use of whole microbial cells or isolated enzymes can introduce functionalities like glycosyl groups to the this compound scaffold, often with high regio- and stereoselectivity. mdpi.complos.org
Enzymatic Glycosylation of this compound and Its Derivatives
Enzymatic glycosylation is a valuable technique to enhance the physicochemical properties of flavonoids, such as their water solubility and stability. sci-hub.sesigmaaldrich.com This process typically involves the transfer of a sugar moiety from a donor to the flavonoid aglycone, catalyzed by glycosyltransferases. sci-hub.se While chemical glycosylation often requires harsh conditions and can lead to a mixture of products, enzymatic methods offer greater control. plos.org
In the context of this compound, although direct enzymatic glycosylation studies are limited, research on the related 6-methylflavone (B191877) demonstrates the potential. For instance, the use of glycosyltransferases can overcome steric hindrance, which can be a challenge in chemical synthesis. researchgate.net The biotransformation of this compound has been shown to result in glycosylated products, indicating the action of microbial glycosylating enzymes. mdpi.com
Application of Filamentous Fungi (e.g., Isaria fumosorosea) in Flavanone Biotransformation
Entomopathogenic filamentous fungi, such as Isaria fumosorosea (also known as Cordyceps fumosorosea), have emerged as effective biocatalysts for the transformation of flavonoids. plos.orgnih.govmdpi.com These microorganisms possess a wide range of enzymes capable of performing various modifications, including hydroxylation and glycosylation. plos.orgnih.gov
Studies have shown that I. fumosorosea can biotransform this compound into novel glycosylated derivatives. mdpi.com For example, when I. fumosorosea KCH J2 was used as a biocatalyst, it resulted in the formation of this compound 4′-O-β-D-(4″-O-methyl)-glucopyranoside and 2-phenyl-6-methylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside. mdpi.com This demonstrates the fungus's ability to not only glycosylate the flavanone but also to reduce the carbonyl group of the C ring. mdpi.com
The biotransformation of this compound by another fungus, Beauveria bassiana KCH J1.5, yielded a different set of products, highlighting the species-specific nature of these transformations. mdpi.com This approach of using filamentous fungi provides a promising avenue for generating a diverse range of this compound derivatives with potentially enhanced biological activities.
| Biocatalyst | Substrate | Biotransformation Products | Yield | Reference |
| Isaria fumosorosea KCH J2 | This compound | This compound 4′-O-β-D-(4″-O-methyl)-glucopyranoside, 2-phenyl-6-methylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside | Not specified | mdpi.com |
| Beauveria bassiana KCH J1.5 | This compound | 4′-hydroxy-6-methylflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside, 4′-hydroxyflavanone 6-methylene-O-β-D-(4″-O-methyl)-glucopyranoside, 6-hydroxymethylflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside, 4′-hydroxy-6-hydroxymethylflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside | 6.9% (for the first product) | mdpi.com |
| Isaria fumosorosea KCH J2 | 6-Methylflavone | 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside, 6-methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside | 6.6%, 13.2% | plos.org |
Microbial Derivatization for Enhanced Bioactivity and Physicochemical Profile
Biotransformation using microorganisms, particularly entomopathogenic filamentous fungi, presents an effective strategy for derivatizing this compound to enhance its properties, such as water solubility and bioavailability. nih.govplos.orgnih.gov These microbial systems can introduce hydroxyl and glycosyl groups at various positions on the flavanone scaffold with high regioselectivity. nih.gov
Entomopathogenic fungi from the genera Beauveria and Isaria have proven to be effective biocatalysts. researchgate.netmdpi.com When this compound is used as a substrate in cultures of Beauveria bassiana, a variety of hydroxylated and glycosylated products are formed. mdpi.com For instance, a 10-day biotransformation with B. bassiana KCH J1.5 yielded four distinct derivatives, including products of hydroxylation on both the B-ring and the 6-methyl group, followed by O-methylation and glycosylation. mdpi.com Similarly, biotransformation of 6-methyl-8-nitroflavanone with Isaria fumosorosea KCH J2 resulted in the reduction of the C-4 carbonyl group and subsequent glycosylation. mdpi.com This demonstrates the fungi's ability to perform multiple enzymatic steps, including hydroxylation, glycosylation, and reduction. mdpi.commdpi.com
The attachment of a sugar moiety, often a 4″-O-methyl-glucopyranoside, significantly alters the physicochemical profile of the parent compound, which can improve its potential for further investigation. nih.govplos.org
Table 1: Microbial Transformation Products of this compound and its Derivatives
| Substrate | Microorganism | Product(s) | Yield (%) | Reference |
| This compound | Beauveria bassiana KCH J1.5 | 4′-hydroxy-6-methylflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside | 6.9% | mdpi.com |
| 4′-hydroxyflavanone 6-methylene-O-β-D-(4″-O-methyl)-glucopyranoside | 7.9% | mdpi.com | ||
| 6-hydroxymethylflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside | 3.4% | mdpi.com | ||
| 4′-hydroxy-6-hydroxymethylflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside | 8.0% | mdpi.com | ||
| 6-Methyl-8-nitroflavanone | Isaria fumosorosea KCH J2 | 6-methyl-8-nitro-2-phenylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside | - | mdpi.com |
| 8-nitroflavan-4-ol 6-methylene-O-β-D-(4″-O-methyl)-glucopyranoside | - | mdpi.com | ||
| 6-Methylflavone* | Isaria fumosorosea KCH J2 | 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside | 6.6% | nih.govmdpi.com |
| 6-methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside | 13.2% | nih.govmdpi.com |
Note: 6-Methylflavone is included to illustrate the broader capability of these microorganisms to glycosylate the 6-methyl-substituted flavonoid core.
Synthesis of Novel this compound Analogues and Chemical Modifications
The synthesis of novel analogues based on the this compound scaffold is a key strategy for exploring structure-activity relationships. This involves modifying the core structure through the introduction of different substituents or altering their positions.
Positional Isomers and Substituent Variations on the Flavanone Core
The synthesis of positional isomers of this compound, where the methyl group is located at other positions of the A-ring (e.g., 5, 7, or 8), follows similar synthetic routes involving the appropriate substituted 2'-hydroxyacetophenone. tandfonline.com Variations are not limited to the A-ring; modifications on the B-ring are also common. For instance, the synthesis of 5-aryl-6-cinnamoyl-7-methyl-flavanones has been developed by refluxing cinnamoyl chalcones with sodium acetate. tandfonline.com
Furthermore, synthetic strategies have been developed for flavanones with methyl groups on the B-ring, such as 2'-methylflavanone. mdpi.com These syntheses also typically proceed via a Claisen-Schmidt condensation to form a substituted chalcone, followed by cyclization. mdpi.com The development of protoflavone analogues from 4'-hydroxy-6-methylflavone (B2814793) highlights another route for creating complex derivatives from a 6-methyl-substituted precursor. iiarjournals.org
Introduction of Halogenated and Nitro Substituents for Structure-Activity Exploration
The introduction of electron-withdrawing groups, such as halogens and nitro groups, onto the flavonoid backbone is a known strategy to modulate biological activity. nih.govmdpi.comequifeast-australia.com For the this compound series, this has been achieved by starting with a nitrated precursor.
The synthesis of 6-chloro-8-nitroflavanone and 6-bromo-8-nitroflavanone begins with the synthesis of the requisite chalcone intermediates. nih.govmdpi.com This involves a Claisen-Schmidt condensation of a substituted acetophenone, such as 2'-hydroxy-5'-methyl-3'-nitroacetophenone, with benzaldehyde. researchgate.net Subsequent cyclization of the resulting chalcone yields the corresponding flavanone. nih.govmdpi.com It has been noted that the cyclization step to form these specific flavanones can have low efficiency, sometimes resulting in a mixture of the desired flavanone and the starting chalcone. mdpi.com These halogenated and nitrated derivatives are valuable for structure-activity relationship (SAR) studies, as the nature and position of these substituents can significantly influence the molecule's properties. youtube.com
Table 2: Synthesis of Halogenated and Nitro-Substituted this compound Analogues
| Compound Name | Precursors | Synthetic Method | Reference |
| 6-Chloro-8-nitroflavanone | 5'-Chloro-2'-hydroxy-3'-nitrochalcone | Intramolecular Cyclization | nih.govmdpi.com |
| 6-Bromo-8-nitroflavanone | 5'-Bromo-2'-hydroxy-3'-nitrochalcone | Intramolecular Cyclization | nih.govmdpi.com |
| 5'-Chloro-2'-hydroxy-3'-nitrochalcone | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, Benzaldehyde | Claisen-Schmidt Condensation | nih.gov |
| 5'-Bromo-2'-hydroxy-3'-nitrochalcone | 2'-hydroxy-5'-bromo-3'-nitroacetophenone, Benzaldehyde | Claisen-Schmidt Condensation | nih.gov |
Stereoselective Synthesis of this compound Enantiomers
Flavanones possess a chiral center at the C-2 position, meaning they can exist as (S)- and (R)-enantiomers. While nature typically produces (2S)-flavanones via the enzyme chalcone isomerase, chemical synthesis often results in a racemic mixture. nih.govnepjol.info The development of asymmetric methods to selectively synthesize one enantiomer is a significant area of research.
Common strategies for the asymmetric synthesis of flavanones, which are applicable to this compound, are based on the cyclization of a 2'-hydroxychalcone (B22705) precursor. nih.gov One major approach is the intramolecular conjugate addition reaction of the chalcone, catalyzed by a chiral catalyst. For example, chiral N,N'-dioxide nickel(II) complexes have been used to catalyze this cyclization, affording flavanones in high yields, although enantioselectivity can be affected by the electronic nature of substituents. nih.gov Chiral organocatalysts, such as thiourea (B124793) compounds derived from quinine, have also been successfully employed, achieving high enantiomeric excess. mdpi.com
Another distinct method involves the Mitsunobu reaction. This strategy proceeds via the inversion of a β-hydroxyketone intermediate to form the chiral heterocyclic C-ring of the flavanone. nih.gov A reported enantiospecific synthesis of flavanones utilizes the ring-opening of a chiral epoxide by a dithiane anion, followed by a Mitsunobu cyclization to construct the chiral flavanone core with high enantiomeric purity. researchgate.net These established methodologies provide robust pathways for accessing the individual (R)- and (S)-enantiomers of this compound for further stereospecific studies.
Molecular and Cellular Mechanisms of Action of 6 Methylflavanone Derivatives
Investigation of Anti-inflammatory Pathways
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. dntb.gov.uanih.gov 6-Methylflavanone derivatives have demonstrated significant anti-inflammatory properties by targeting various components of the inflammatory cascade.
Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by activated macrophages can contribute to tissue damage. nih.gov Several studies have investigated the ability of this compound derivatives to inhibit NO production in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of 6-Methylflavone (B191877) on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production |
|---|---|---|
| 6-Methylflavone (8C) | 1, 5, 10, 20 | Significant inhibitory effect |
| Flavone (B191248) (parent compound) | 1, 5, 10, 20 | Weak inhibitory effect |
Data sourced from a study on methyl derivatives of flavone. mdpi.com
Pro-inflammatory cytokines are signaling proteins that drive the inflammatory response. thermofisher.com The ability of this compound derivatives to suppress the secretion of these cytokines is a key aspect of their anti-inflammatory action.
Research has shown that 2′-methoxy-6-methylflavone can significantly decrease the circulating levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of stroke. nih.govresearchgate.net In cellular models, various methylflavanone derivatives, including this compound, have been tested for their effects on cytokine production in LPS-stimulated RAW 264.7 macrophages. dntb.gov.uamdpi.com While 2′-methylflavanone and 3′-methylflavanone were found to be the most potent inhibitors of a range of cytokines including IL-6, IL-12p40, and IL-12p70, the broader class of methylflavanones demonstrated a dose-dependent modulation of these pro-inflammatory mediators. dntb.gov.uamdpi.comresearchgate.net Specifically, 2′-methylflavanone was shown to reduce TNF-α, and 3′-methylflavanone reduced IL-1β secretion. dntb.gov.uanih.govmdpi.comresearchgate.net Another methyl derivative, 6-methyl-8-nitroflavone, demonstrated a significant inhibitory effect on IL-6 production. mdpi.com
Table 2: Effect of 2'-Methoxy-6-methylflavone on Circulating Pro-inflammatory Cytokine Levels Post-Stroke
| Cytokine | Effect of 2'-Methoxy-6-methylflavone Treatment |
|---|---|
| IL-1β | Significant decrease |
| TNF-α | Dose-dependent decrease (significant at high dose) |
| IFN-γ | Significant decrease |
Data sourced from a study on the neuroprotective effects of 2′-methoxy-6-methylflavone. nih.gov
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). mdpi.comtmrjournals.com The ability of flavonoids to suppress the NF-κB signaling pathway is a primary mechanism of their anti-inflammatory effects. mdpi.comfrontiersin.org
Studies have demonstrated that 2′-methoxy-6-methylflavone can inhibit the LPS-induced increase in NF-κB activity in a macrophage cell line. mdpi.comnih.gov This inhibition of NF-κB activation downregulates the production of its target inflammatory mediators. mdpi.com The anti-inflammatory actions of flavonoids, in general, are often attributed to their ability to inactivate transcription factors like NF-κB. mdpi.comtmrjournals.com By modulating key signaling pathways such as NF-κB and mitogen-activated protein kinase (MAPK), flavonoids can effectively control the inflammatory response. tmrjournals.com
During an inflammatory response, phagocytic cells like macrophages produce a burst of reactive oxygen species (ROS), a phenomenon that can be measured by chemiluminescence. mdpi.comresearchgate.netberthold.com This "oxidative burst" is a critical part of the immune response but can also contribute to tissue damage if excessive.
Research on methyl derivatives of flavone and flavanone (B1672756) has utilized chemiluminescence assays to assess their impact on ROS production in stimulated macrophages. mdpi.commdpi.comdntb.gov.ua These studies have shown that some methyl derivatives can inhibit the chemiluminescence generated by LPS-stimulated macrophages, indicating a reduction in ROS. mdpi.commdpi.comdntb.gov.ua For instance, in a study of five methylflavones, it was found that these compounds influence both nitric oxide production and chemiluminescence in LPS-stimulated RAW 264.7 macrophages. mdpi.comdntb.gov.uaresearchgate.net
Table 3: Effect of Methylflavone Derivatives on Chemiluminescence in LPS-Stimulated RAW 264.7 Cells
| Compound | Effect on Chemiluminescence |
|---|---|
| 2′-methylflavone (5C) | Strong inhibitory effect |
| 3′-methylflavone (6C) | Strong inhibitory effect |
| 6-methylflavone (8C) | Inhibitory effect |
| 4′-methylflavone (7C) | Weaker effect |
| 6-methyl-8-nitroflavone (12C) | Inhibitory effect |
Data is a summary from a study evaluating the anti-inflammatory effects of methylflavones. mdpi.comresearchgate.net
Elucidation of Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Flavonoids, including this compound derivatives, are known for their antioxidant properties. intec.edu.doms-editions.cl
One of the primary antioxidant mechanisms of flavonoids is their ability to directly scavenge ROS and other free radicals. intec.edu.donih.gov These highly reactive molecules can cause damage to vital cellular components such as DNA, proteins, and lipids. intec.edu.do The chemical structure of flavonoids, particularly the presence and position of hydroxyl groups, is crucial for their radical-scavenging activity. mdpi.com
Studies on flavonoids have consistently demonstrated their capacity to act as direct antioxidants. nih.gov For example, two flavonoids isolated from Cleistocalyx operculatus, including a methylflavanone derivative, showed concentration-dependent antioxidant activity in various assays, including DPPH radical scavenging and inhibition of lipid peroxidation. oup.com Specifically, (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone demonstrated notable radical scavenging capabilities. oup.com While the direct ROS scavenging activity of this compound itself is an area for further specific investigation, the broader family of flavonoids is well-established in this role. intec.edu.donih.gov
Enhancement of Endogenous Antioxidant Enzyme Activities
While direct studies on this compound's specific impact on endogenous antioxidant enzymes are not extensively detailed in the provided search results, the broader class of flavonoids, including methylated derivatives, is known to influence these pathways. Research on various flavonoids demonstrates their capacity to upregulate the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov For instance, certain methylated flavonols have been shown to increase the levels of these enzymes in cellular models. vulcanchem.com This upregulation is a crucial mechanism for mitigating cellular oxidative stress. The general understanding is that flavonoids can enhance the cellular antioxidant defense system, and it is plausible that this compound derivatives share this capability. The antioxidant activities of several flavonoids have been linked to their ability to increase the activity of SOD, CAT, and GPx. nih.gov
Chelation of Transition Metal Ions in Oxidative Processes
The ability of flavonoids to chelate transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) is a well-established component of their antioxidant activity. nih.govmdpi.comcore.ac.ukresearchgate.net This action is significant because these metal ions can catalyze the formation of highly reactive oxygen species (ROS) through processes like the Fenton reaction. By binding to these metals, flavonoids can prevent them from participating in these damaging oxidative reactions. core.ac.ukmdpi.com The structural features of flavonoids, such as hydroxyl and carbonyl groups, are critical for this chelating activity. nih.govcore.ac.uk Specifically, the 5-hydroxyl group and the 4-carbonyl group, as well as an ortho-catechol group in the B-ring, are common sites for metal chelation. nih.gov While direct data for this compound is sparse, its core flavanone structure suggests it likely possesses metal-chelating properties. The 6-methyl substitution may influence its lipophilicity and, consequently, its interaction with cellular compartments where these metal ions are present. vulcanchem.com
Gene Expression Modulation Related to Cellular Antioxidant Defense
Flavonoids can modulate gene expression related to cellular antioxidant defense, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgmdpi.comscirp.orgmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. frontiersin.orgscirp.org In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. mdpi.comscirp.orgmdpi.com This leads to the increased expression of antioxidant enzymes and other protective proteins. mdpi.com The activation of the Nrf2 pathway is a key mechanism by which flavonoids exert their protective effects against oxidative stress. While specific studies on this compound's role in Nrf2 activation were not found, its structural relatives have been shown to act as Nrf2 activators. scirp.org
Receptor and Enzyme Interaction Studies
Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA(A)) Receptors
This compound has been identified as a positive allosteric modulator of gamma-aminobutyric acid (GABA) action at specific subtypes of human recombinant GABA(A) receptors. nih.govtandfonline.comdntb.gov.ua This means it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, without directly activating the receptor itself. dovepress.com Notably, the modulatory action of this compound is insensitive to the benzodiazepine (B76468) antagonist flumazenil, indicating that it does not act at the classical benzodiazepine binding site. nih.govtandfonline.comresearchgate.net This suggests a novel or distinct allosteric binding site on the GABA(A) receptor complex.
Subtype Specificity and Ligand Binding Kinetics (e.g., α1β2γ2L, α1β2, δ-containing GABA(A)Rs)
Research has demonstrated that this compound exhibits selectivity in its efficacy for different GABA(A) receptor subtypes. It is a more efficacious positive modulator at α2β2γ2L receptors compared to α1β2γ2L and α1β2 receptors. nih.govtandfonline.com This subtype selectivity is significant, as α2-containing GABA(A) receptors are primarily associated with anxiolytic effects, whereas α1-containing subtypes are linked to sedative effects. nih.gov The single bond at the C2-C3 position in the flavanone structure, as opposed to the double bond in flavones, is thought to be crucial for this observed subtype-selective efficacy. tandfonline.com this compound is essentially inactive at ρ1 GABA(C) receptors. nih.gov
Below is an interactive data table summarizing the efficacy of this compound at different GABA(A) receptor subtypes.
| Receptor Subtype | EC50 (µM) for Positive Modulation | Maximum Potentiation of GABA Response (%) |
| α1β2γ2L | 22 | 120 |
| α2β2γ2L | 10 | 417 |
| α1β2 | 6 | 130 |
Data sourced from studies on human recombinant GABA(A) receptors expressed in Xenopus laevis oocytes. nih.gov
Electrophysiological Characterization of Receptor Currents
Electrophysiological studies, such as those using the two-electrode voltage-clamp technique in Xenopus oocytes expressing recombinant human GABA(A) receptors, have been instrumental in characterizing the effects of this compound. nih.govresearchgate.net These studies measure the ion currents flowing through the GABA(A) receptor channel in response to GABA and the modulatory effects of compounds like this compound. The findings confirm that this compound potentiates GABA-elicited currents. For example, at α2β2γ2L receptors, this compound produces a maximal potentiation of the GABA response by 417%. nih.gov In contrast, its potentiation at α1β2γ2L and α1β2 receptors is significantly lower, at 120% and 130%, respectively. nih.gov This electrophysiological data provides a quantitative measure of the compound's efficacy and subtype selectivity.
Enzyme Inhibition Profiling
The enzymatic inhibitory activities of this compound and its derivatives have been a subject of scientific inquiry, with studies focusing on their potential to modulate the function of key enzymes involved in various physiological and pathological processes.
Tyrosinase Inhibition Kinetics and Mechanism
Tyrosinase is a crucial copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. nih.govconicet.gov.ar Its inhibition is a target for the development of agents for hyperpigmentation disorders. Research has shown that certain flavonoids can act as tyrosinase inhibitors.
One study systematically reviewed various natural and synthetic flavonoid derivatives as potential tyrosinase inhibitors. nih.gov Among the compounds evaluated, a derivative of this compound was identified for its inhibitory activity.
Table 1: Tyrosinase Inhibitory Activity of a this compound Derivative
| Compound Name | IC50 Value (µM) |
|---|---|
| 5,5′,7-Trihydroxy-2′,4′-dimethoxy-6-methylflavanone | 44.74 nih.gov |
The mechanism of tyrosinase inhibition by flavonoids can be reversible. conicet.gov.ar Kinetic studies on related flavonoids have demonstrated different types of inhibition, including competitive and mixed-type inhibition, by binding to the active site of the enzyme. conicet.gov.armdpi.com For instance, analysis of the kinetic behavior of some flavonoids through Lineweaver-Burk plots has shown that they can increase the Michaelis constant (Km) without altering the maximum velocity (Vmax), which is characteristic of competitive inhibition. conicet.gov.ar
Nogo-B Expression Inhibition and Impact on Metabolic Pathways (e.g., Lipid Synthesis)
Nogo-B, a resident protein of the endoplasmic reticulum, is a key regulator of glycolipid metabolism. nih.govresearchgate.net Inhibition of hepatic Nogo-B has been shown to have protective effects against metabolic syndrome. nih.govresearchgate.net
A study investigating the effects of various flavones and isoflavones found that 6-methyl flavone , a structurally related compound to this compound, was the most potent inhibitor of Nogo-B expression in hepatocytes. nih.govresearchgate.net In HepG2 cells, 6-methyl flavone significantly inhibited lipid synthesis. nih.govresearchgate.net The mechanism of this inhibition involves the Nogo-B/ChREBP-mediated fatty acid synthesis pathway. nih.gov By inhibiting this pathway, 6-methyl flavone reduces lipid accumulation in hepatocytes. nih.gov Furthermore, it was found to restore cellular autophagy and promote fatty acid oxidation through the AMPKα-mTOR pathway. nih.gov
Table 2: Inhibitory Effect of 6-Methyl Flavone on Nogo-B Expression
| Compound | Cell Line | IC50 Value (µM) |
|---|
These findings suggest that inhibitors of Nogo-B, such as 6-methyl flavone, may have therapeutic potential for metabolic disorders characterized by dysregulated glycolipid metabolism. nih.gov
Modulation of Protein Kinases and Cyclooxygenases
Derivatives of this compound have been investigated for their ability to modulate the activity of protein kinases and cyclooxygenases, which are key players in inflammatory pathways.
In vitro studies on methyl derivatives of flavanone, including this compound, have demonstrated their potential to modulate the production of pro-inflammatory cytokines in RAW264.7 macrophages. mdpi.comresearchgate.net While 2′-methylflavanone and 3′-methylflavanone showed the strongest anti-inflammatory activity by reducing the secretion of several interleukins, this compound itself was found to be cytotoxic at concentrations of 10 µM and 20 µM. mdpi.com
Another study focused on 6-hydroxyflavanone (B191495) , investigating its anti-inflammatory and anti-neuropathic pain potential. nih.govdntb.gov.ua This research revealed that 6-hydroxyflavanone significantly inhibits the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govdntb.gov.ua Molecular modeling studies have further supported a favorable interaction between 6-hydroxyflavanone and the COX-2 enzyme. nih.gov
Furthermore, 2′-methoxy-6-methylflavone has been noted for its effect on protein kinases, specifically as a GABA(A) receptor activator and modulator, which has implications for its sedative and anxiolytic actions. frontiersin.org
Investigations into Cellular Membrane Interactions
The interaction of this compound derivatives with cellular membranes is a critical area of research to understand their bioavailability and mechanism of action at the cellular level.
Effects on Phosphatidylcholine and Erythrocyte Membrane Fluidity
Studies on novel O-methylglucoside derivatives of this compound have provided insights into their interactions with model and biological membranes. researchgate.netmdpi.comnih.gov These derivatives have been shown to bind to erythrocytes, leading to changes in cell shape and a decrease in osmotic fragility without causing disruption of the membrane structure. researchgate.netmdpi.comnih.gov
The influence of these derivatives on membrane fluidity has been investigated using fluorimetric techniques. mdpi.com The findings indicate that these compounds can order the area of the polar heads of lipids and lead to an increase in membrane fluidity. researchgate.netmdpi.comnih.gov Specifically, in liposomes made from 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), one of the this compound O-methylglucoside derivatives (MFA) was found to decrease the fluidity of the lipid membrane. mdpi.com
Table 3: Effect of a this compound Derivative (MFA) on Membrane Fluidity
| Membrane Type | Observation |
|---|---|
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | Decreased fluidity (increased DPH anisotropy) mdpi.com |
These interactions with the membrane can influence its physical properties, which in turn can affect cellular functions.
Binding Affinity to Biological Membranes and Model Systems
The ability of these compounds to interact with and bind to biological membranes is a key determinant of their biological activity. researchgate.netmdpi.comnih.gov Understanding the molecular mechanisms of these interactions is crucial for the development of flavonoid-based therapeutic agents. mdpi.com
Interactions with Transport Proteins (e.g., Transferrin) and Implications for Cellular Uptake
The cellular uptake of flavonoid compounds is a critical determinant of their bioavailability and subsequent biological activity. The interaction of these molecules with transport proteins is a key mechanism governing their transit across cell membranes. For this compound derivatives, research has begun to elucidate these interactions, with a particular focus on the iron-transport glycoprotein, transferrin.
Transferrin is essential for transporting iron through the bloodstream and delivering it to cells via receptor-mediated endocytosis. researchgate.netnih.gov This process begins when transferrin, loaded with iron (holo-transferrin), binds to the transferrin receptor on the cell surface. researchgate.netolink.com The resulting complex is internalized into the cell within an endosome. researchgate.net Acidification of the endosome leads to the release of iron, and the transferrin-receptor complex is then recycled back to the cell surface. researchgate.netolink.com Given that many tumor cells overexpress transferrin receptors to meet their high iron demand, transferrin is being explored as a natural carrier for delivering therapeutic agents to cancer cells. researchgate.net
Studies have investigated the binding potential of novel this compound O-methylglucoside derivatives to human holo-transferrin (HTF). researchgate.netnih.gov Research involving four such derivatives (referred to as MFA, MFB, MFC, and MFD) has demonstrated that these compounds can form complexes with transferrin. researchgate.netnih.gov The interaction was studied using fluorescence quenching assays, which showed that the flavanone derivatives could quench the intrinsic fluorescence of transferrin, indicating binding. researchgate.net
The analysis of these interactions provided key quantitative parameters, including the Stern-Volmer quenching constant (KSV), the bimolecular quenching constant (Kq), the binding constant (Ka), and the number of binding sites per protein molecule (n). researchgate.net The results indicated that the used flavanones formed complexes with transferrin without inducing significant conformational changes in the protein's structure. researchgate.netnih.gov The binding constants (Ka) were found to be in the order of 104 M-1, suggesting a moderate binding affinity. researchgate.net
The binding of these this compound derivatives to transferrin has significant implications for their cellular uptake. By forming a complex with transferrin, these compounds can potentially be transported into cells using the transferrin receptor-mediated endocytosis pathway. researchgate.net This mechanism could enhance the cellular accumulation of the flavanone derivatives, particularly in cells with high transferrin receptor expression, such as cancer cells. researchgate.net This suggests that transferrin could act as a carrier, improving the delivery and potential efficacy of these compounds. researchgate.net
Further research indicates that methylation of flavonoids can increase their hydrophobicity, which may improve their affinity for cell membranes and lead to greater cellular uptake compared to their unmethylated counterparts. researchgate.net While the glycosylation of flavonoids is also known to modify their solubility and transport, the interaction with transport proteins like transferrin presents a specific and targeted uptake mechanism. researchgate.netnih.gov
Table 1: Binding Parameters of this compound O-Methylglucoside Derivatives with Holo-Transferrin (HTF)
The following interactive table summarizes the data from fluorescence quenching studies on the interaction between four this compound derivatives (MFA, MFB, MFC, MFD) and holo-transferrin at 23°C. researchgate.net
| Compound System | Stern-Volmer Quenching Constant (KSV) (x 104 M-1) | Bimolecular Quenching Constant (Kq) (x 1012 M-1s-1) | Binding Constant (Ka) (x 104 M-1) | Number of Binding Sites (n) |
| MFA-HTF | 1.83 ± 0.06 | 1.83 | 2.56 ± 0.14 | 1.13 |
| MFB-HTF | 1.34 ± 0.02 | 1.34 | 1.25 ± 0.03 | 1.07 |
| MFC-HTF | 1.31 ± 0.04 | 1.31 | 1.09 ± 0.05 | 1.06 |
| MFD-HTF | 1.14 ± 0.03 | 1.14 | 0.89 ± 0.03 | 1.04 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Methyl Group Position on Biological Activity
Comparative studies involving various methylflavanone isomers highlight the importance of methyl group positioning. For instance, research on methyl derivatives of flavanone (B1672756) has shown that the position of the methyl group can influence anti-inflammatory activity. Specifically, 2′-methylflavanone (5B) and 3′-methylflavanone (6B) demonstrated the strongest anti-inflammatory activity among tested derivatives, reducing the concentration of pro-inflammatory cytokines like IL-6 and IL-12p40 compared to the core flavanone structure mdpi.comnih.gov. While 6-Methylflavanone itself (referred to as 8B in some studies) was also tested, its specific comparative activity against these isomers in this particular study was not as pronounced, suggesting that methylation at the 2′ or 3′ positions might confer superior anti-inflammatory effects in that context mdpi.comnih.gov.
Another study investigating C-methylated flavanones, strobopinin (5,7-dihydroxy-6-methylflavanone) and cryptostrobin (B1252667) (5,7-dihydroxy-8-methylflavanone), found that altering the position of the methyl group from C-6 to C-8 did not result in a significant difference in antiparasitic activity, as both compounds exhibited similar IC50 values. However, this modification did increase the cytotoxicity of the molecules in host cells acs.org. This indicates that while the methyl group's presence is important, its exact position can have differential effects depending on the biological target or assay.
Methylation can influence how flavanones interact with specific receptors. For example, this compound has been identified as a positive allosteric modulator of GABA type A receptors. Notably, it exhibits subtype selectivity, being a more efficacious positive modulator at α2β2γ2L receptors compared to α1β2γ2L and α1β2 receptors dovepress.comresearchgate.net. This selective efficacy, distinct from potency, suggests that the methyl group at the 6-position influences the compound's interaction with specific receptor subunits dovepress.comresearchgate.net.
Role of Additional Substituents and Functional Groups
Beyond the methyl group, other substituents and functional groups on the flavanone scaffold play crucial roles in determining biological activity and properties.
Hydroxyl groups are frequently found on flavanones and are known to significantly impact their bioactivity. For instance, in the context of anti-neurodegeneration, the presence of hydroxyl substituents at positions C3′ and C5′ of ring B, and at the C7 position of ring A, has been identified as vital for neuroprotective, antioxidant, and anti-inflammatory activities mdpi.com. Studies on antibacterial activity have also highlighted the importance of hydroxylation, noting that 5,7-dihydroxylation of ring A and 4′-hydroxylation of ring B are crucial structural features for anti-MRSA activity mdpi.comnih.gov. Similarly, the presence of a 7-OH group has been identified as crucial for α-glucosidase inhibitory activity, and the combined C-methylation at C-6 and C-8 positions with hydroxylation or methoxylation of ring B further enhanced this effect mdpi.com.
Methoxy (B1213986) groups can also modulate the biological activity of flavanones. For example, the presence of a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity mdpi.com. In contrast, methoxylation at the C3′ and C5 positions has been reported to decrease antibacterial action mdpi.comnih.gov. In studies involving GABAA receptors, methoxy substitutions on the B-ring, such as 3′,4′-dimethoxy groups, have demonstrated increased activity compared to their 4′-methoxy counterparts, suggesting that these substitutions influence receptor interaction researchgate.net.
Halogenation and the introduction of nitro groups can also alter the activity profiles of flavanones. For instance, synthetic flavone (B191248) derivatives with halogenation or nitro groups have been explored for their antifungal activity asianpubs.org. Studies on flavanones have indicated that ortho-electron-withdrawing groups, such as chlorine or nitro groups, on the 2-phenyl ring are important for cytotoxicity researchgate.net. Furthermore, a specific synthetic flavone derivative, 3,6-dichloro-2′-(isopropyloxy)-4′-methylflavone, demonstrated potent and selective antagonism at human A3 adenosine (B11128) receptors nih.govnih.gov. Similarly, 6-methyl-8-nitroflavone was evaluated for its anti-inflammatory effects, though its specific comparative activity was not detailed in the provided abstracts mdpi.com.
Conformational Dynamics and Stereochemical Effects on Biological Efficacy
The biological activity of chemical compounds is intricately linked to their three-dimensional structure, encompassing both their dynamic conformational preferences and stereochemical configurations. For this compound, understanding these aspects is crucial for elucidating its structure-activity relationships (SAR) and structure-property relationships (SPR).
Conformational Dynamics of this compound
Flavanones, characterized by their dihydropyranone ring, possess inherent flexibility. This flexibility allows them to adopt various spatial arrangements, or conformations, which can influence their binding affinity and efficacy at biological targets. The presence of substituents, such as the methyl group at the C6 position of this compound, can significantly modulate these conformational preferences. While specific computational or crystallographic studies detailing the precise conformational landscape of this compound are limited in the reviewed literature, general trends observed in related flavanones suggest that substituents can stabilize particular ring-puckering modes or torsional angles. These conformational biases can, in turn, dictate how effectively the molecule interacts with protein binding sites or lipid bilayers researchgate.net. Methylation, in general, has been shown to increase the lipophilicity of flavonoid compounds, potentially altering their membrane permeability and interaction with biomolecules nih.govnih.gov. However, the specific impact of the C6-methyl group on the dynamic conformational behavior of this compound and its direct consequences on biological interactions require dedicated investigation.
Stereochemical Effects on Biological Efficacy
A key stereochemical feature of the flavanone scaffold is the chiral center at the C2 position, meaning this compound exists as a pair of enantiomers: (R)-6-Methylflavanone and (S)-6-Methylflavanone. It is a fundamental principle in medicinal chemistry that enantiomers of a chiral drug can exhibit markedly different pharmacological profiles, including variations in potency, efficacy, receptor selectivity, and metabolic pathways, due to the stereospecific nature of biological recognition sites wikipedia.org. Studies on numerous chiral compounds have underscored the importance of evaluating individual enantiomers to fully understand their biological effects wikipedia.org.
Although the significance of stereochemistry in the biological activity of flavonoids is recognized, specific comparative studies detailing the differential biological efficacy of the (R) and (S) enantiomers of this compound were not found within the scope of the provided literature. While research has explored the enantioselective conversion of certain derivatives of 6-hydroxyflavanone (B191495) plos.org, indicating the relevance of stereochemistry within the broader flavanone class, direct experimental data comparing the activities of this compound's enantiomers is lacking. Consequently, a detailed understanding of how the stereochemistry of this compound influences its biological efficacy remains an area for future research.
Data Table
Due to the absence of specific quantitative data in the reviewed literature concerning the comparative biological efficacy of this compound enantiomers or detailed conformational parameters influenced by the C6-methyl group, a data table for this section cannot be generated.
Compound List
this compound
this compound O-methylglucosides
3-hydroxy-2'-methoxy-6-methylflavone
2'-methoxy-6-methylflavone
5-hydroxy-7,4'-dimethoxy-6,8-di-C-methylflavone
Advanced Analytical and Characterization Techniques in 6 Methylflavanone Research
Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for unraveling the intricate molecular architecture of 6-Methylflavanone and its related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. For this compound and its derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR techniques is routinely employed.
¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms. For this compound, characteristic signals for aromatic protons, the heterocyclic C-ring protons, and the methyl group are observed. For instance, the methyl group at the C-6 position typically appears as a singlet in the ¹H NMR spectrum nih.govplos.orgplos.org.
¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule, identifying different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). The ¹³C NMR spectrum of this compound reveals signals corresponding to its 16 carbon atoms, including the characteristic carbonyl carbon of the flavanone (B1672756) core nih.govplos.org.
COSY (Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons that are coupled to each other, aiding in the assignment of proton signals and the elucidation of proton spin systems. It helps in tracing the proton network within the molecule nih.govplos.orgplos.orgnih.gov.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing one-bond C-H connectivities. This is crucial for assigning specific proton signals to their corresponding carbon atoms nih.govplos.orgplos.orgnih.gov.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is particularly valuable for establishing longer-range connectivities and confirming the positions of substituents, such as the methyl group at C-6, and the attachment points of sugar moieties in glycosylated derivatives nih.govplos.orgplos.orgnih.govpkru.ac.th. For example, HMBC correlations can confirm the attachment of a sugar unit to a specific carbon atom in a biotransformed product of this compound nih.govplos.org.
These NMR techniques collectively enable the unambiguous determination of the structure of this compound and its modified forms, such as glycosylated derivatives resulting from biotransformation studies nih.govplos.orgplos.org.
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about the presence of conjugated systems and chromophores. Flavonoids, including this compound, exhibit characteristic absorption patterns in the UV-Vis region.
Absorption Maxima (λmax): Flavones and flavanones typically show two main absorption bands in the UV-Vis spectrum: Band I, usually between 300-380 nm, attributed to the cinnamoyl system (B-ring and C-ring conjugation), and Band II, between 240-280 nm, associated with the benzoyl system (A-ring) medwinpublishers.com. The specific λmax values for this compound and its derivatives can provide insights into the extent of conjugation and the influence of substituents. For example, biotransformation products of 6-methylflavone (B191877) showed shifts in their UV-absorption maxima compared to the substrate nih.govplos.orgresearchgate.net.
Conjugation Analysis: The presence and position of absorption bands are directly related to the π-electron system and conjugation within the molecule. Changes in these bands upon derivatization or biotransformation can indicate alterations in the conjugated system medwinpublishers.comlibretexts.orgacttr.comuzh.chmsu.edu.
The UV-Vis spectra of this compound and its biotransformation products have been reported, with specific absorption maxima aiding in their identification and characterization nih.govplos.orgresearchgate.net.
Chromatographic and Separation Techniques for Research Samples
Chromatographic methods are essential for the separation, purification, and quantification of this compound and its related compounds in complex mixtures.
HPLC is a powerful technique for determining the purity of synthesized compounds and quantifying them in various samples.
Purity Assessment: HPLC can effectively separate this compound from impurities or byproducts generated during synthesis or isolation. The purity is typically assessed by analyzing the chromatogram for the presence of extraneous peaks sigmaaldrich.com.
Quantitative Analysis: HPLC, often coupled with a photodiode array (PDA) detector, is used for the quantitative determination of this compound. Calibration curves generated using known concentrations of a standard are employed for quantification. In biotransformation studies, HPLC is used to monitor the conversion of the substrate and quantify the resulting products nih.govresearchgate.netjasco-global.comscielo.br. For instance, the retention time of this compound can be compared to that of a standard for identification, and its peak area used for quantification jasco-global.com.
A study on the biotransformation of 6-methylflavone utilized HPLC for quantitative analysis of the substrate and its products, using isolated and purified biotransformation products as standards nih.govresearchgate.net. The compound 6-Methylflavone itself is commercially available with a specified purity of ≥98% by HPLC sigmaaldrich.com.
GC-MS is a technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it suitable for analyzing volatile and semi-volatile compounds.
Metabolite Profiling: GC-MS is widely used for comprehensive metabolite profiling, identifying and quantifying various compounds within a sample. While this compound itself might not be highly volatile, GC-MS can be employed for analyzing its derivatives or related compounds, or for identifying metabolites in biological matrices researchgate.netunison.mxhmdb.cahmdb.calcms.cz.
Identification: The mass spectrum obtained from GC-MS provides a unique fingerprint for each compound, allowing for identification by comparison with spectral databases (e.g., NIST library) lcms.cz. Predicted GC-MS spectra are also available for compounds like 5-Hydroxy-4',7-dimethoxy-6-methylflavone hmdb.ca.
While direct GC-MS analysis of this compound might require derivatization due to its moderate volatility, the technique is valuable for broader metabolomic studies where it might be present or for analyzing related compounds researchgate.netunison.mxhmdb.cahmdb.calcms.cz.
Preparative chromatography techniques are employed to isolate and purify compounds of interest from reaction mixtures or biological samples on a larger scale.
Isolation of Derivatives: In studies involving the biotransformation of this compound, preparative chromatography, such as preparative Thin Layer Chromatography (TLC) or preparative HPLC, is used to isolate the newly formed glycosylated or hydroxylated products from the reaction broth nih.govplos.orgmdpi.comnih.gov. This isolation step is crucial before structural elucidation using NMR and other spectroscopic methods nih.govplos.orgmdpi.comnih.gov.
For instance, biotransformation products of 6-methylflavone were isolated and purified using preparative TLC, yielding specific amounts of the identified glycosylated derivatives nih.govplos.org. Similarly, preparative TLC was used to isolate products from the biotransformation of 2′-methylflavanone mdpi.com.
Compound List:
this compound
6-Methylflavone
6-Methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside
6-Methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside
2′-Methylflavanone
2′-Methylflavone
2′-Methylflavanone 6-O-β-d-(4″-O-methyl)-glucopyranoside
3′-Hydroxy-2′-methylflavanone 6-O-β-d-(4″-O-methyl)-glucopyranoside
2-(2′-Methylphenyl)-chromane 4-O-β-d-(4″-O-methyl)-glucopyranoside
2′-Methylflavanone 3′-O-β-d-(4″-O-methyl)-glucopyranoside
2-Methylbenzoic acid 4-O-β-d-(4′-O-methyl)-glucopyranoside
2′-Methylflavone 3′-O-β-d-(4″-O-methyl)-glucopyranoside
2′-Methylflavone 4′-O-β-d-(4″-O-methyl)-glucopyranoside
2′-Methylflavone 5′-O-β-d-(4″-O-methyl)-glucopyranoside
6-Methyl-8-nitroflavone
6-Methyl-8-nitroflavanone
6-Methyl-8-nitroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside
6-Methyl-8-nitro-2-phenylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside
4′-Methylflavanone
Flavanone 4′-methylene-O-β-D-(4″-O-methyl)-glucopyranoside
2-phenyl-(4′-hydroxymethyl)-4-hydroxychromane
4′-Hydroxymethylflavanone 4-O-β-D-(4″-O-methyl)-glucopyranoside
4′-Methylflavanone 4-O-β-D-(4″-O-methyl)-glucopyranoside
2-phenyl-6-methylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside
5-Hydroxy-4',7-dimethoxy-6-methylflavone
4',5-Dihydroxy-7-methoxy-6-methylflavone
2′-Methoxy-6-methylflavone
Cell-Based and Biochemical Assays for Mechanistic Investigations
Cell-based and biochemical assays are crucial for dissecting the functional impact of this compound at a cellular and molecular level. These assays enable the quantification of specific cellular responses, such as the production of signaling molecules or the generation of reactive species, and the characterization of interactions with biological targets like enzymes.
Cytokines are small proteins secreted by cells of the immune system that mediate and regulate immunity, inflammation, and hematopoiesis. Investigating the modulation of cytokine production by this compound is key to understanding its potential anti-inflammatory or immunomodulatory properties.
Methodologies:
Luminex Assay (e.g., Bio-Plex Magnetic Luminex Assay): This bead-based multiplex assay allows for the simultaneous detection and quantification of multiple cytokines from a single sample. It is highly efficient for profiling complex cytokine profiles in cell culture supernatants or biological fluids. Research has utilized this method to measure pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12p40, IL-12p70), and Tumor Necrosis Factor-alpha (TNF-α) researchgate.netupwr.edu.pldntb.gov.uaresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com.
Enzyme-Linked Immunosorbent Assay (ELISA): While Luminex offers multiplexing, ELISA is a well-established, sensitive method for quantifying individual cytokines. It is often used for validation or when focusing on specific cytokine targets researchgate.net.
Research Findings: Studies investigating methyl derivatives of flavanones, including compounds structurally related to this compound, have demonstrated their impact on cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, research has shown that certain methylflavanones can dose-dependently modulate the production of pro-inflammatory cytokines mdpi.comresearchgate.net. For instance, 2′-methylflavanone (5B) and 3′-methylflavanone (6B) have been identified as potent inhibitors, reducing the concentration of IL-6, IL-12p40, and IL-12p70 compared to the core flavanone structure mdpi.comresearchgate.net. Furthermore, 2′-methylflavanone (5B) was shown to reduce TNF-α, while 3′-methylflavanone (6B) reduced IL-1β secretion mdpi.comresearchgate.net. Studies also reported modulation of chemokines such as MCP-1, MIP-1β, RANTES, and eotaxin, with 2′-methylflavanone (5B) and 3′-methylflavanone (6B) exhibiting the strongest inhibitory effects on their release mdpi.com. While this compound (8B) was included in these studies, the most significant inhibitory effects on specific cytokines were often attributed to its isomers, 2′-methylflavanone (5B) and 3′-methylflavanone (6B) mdpi.comresearchgate.netmdpi.com.
Data Table 5.3.1.1: Modulation of Pro-inflammatory Cytokines by Methylflavanones in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Compound Tested (Example) | Effect Observed (Relative to Control/Flavanone) | Concentration Range (µM) | Reference |
| IL-6 | 2′-methylflavanone (5B) | Reduced concentration | 1–20 | mdpi.comresearchgate.net |
| IL-12p40 | 2′-methylflavanone (5B) | Reduced concentration | 1–20 | mdpi.comresearchgate.net |
| IL-12p70 | 2′-methylflavanone (5B) | Reduced concentration | 1–20 | mdpi.comresearchgate.net |
| TNF-α | 2′-methylflavanone (5B) | Reduced secretion | 1–20 | mdpi.comresearchgate.net |
| IL-1β | 3′-methylflavanone (6B) | Reduced secretion | 1–20 | mdpi.comresearchgate.net |
| MCP-1 | 2′-methylflavanone (5B) | Significant reduction (e.g., ~3.77% of control at 20 µM) | 1–20 | mdpi.com |
| MIP-1β | 2′-methylflavanone (5B) | Reduced release (e.g., ~79.32% of control at 20 µM) | 1–20 | mdpi.com |
| RANTES | 2′-methylflavanone (5B) | Inhibitory effect | 1–20 | mdpi.com |
| Eotaxin | 2′-methylflavanone (5B) | Reduced release (e.g., ~68.09% of control at 20 µM) | 1–20 | mdpi.com |
Note: Data for this compound (8B) was often presented in conjunction with other isomers, with 2′-methylflavanone (5B) and 3′-methylflavanone (6B) frequently cited for the strongest inhibitory effects.
Reactive Oxygen Species (ROS) are byproducts of normal cellular metabolism that, in excess, can cause oxidative stress, leading to cellular damage. Investigating the impact of this compound on ROS production is crucial for assessing its antioxidant potential and its role in cellular defense mechanisms against oxidative stress.
Methodologies:
Chemiluminescence: This technique measures the light emitted from chemical reactions, often used to detect ROS produced by cells, particularly phagocytic cells like macrophages. In stimulated macrophages, ROS generation is a key component of the inflammatory response, and its emission of photons can be quantified using chemiluminescence assays researchgate.netupwr.edu.pldntb.gov.uamdpi.comresearchgate.net.
Research Findings: Studies employing chemiluminescence have evaluated the ability of methylflavanones to modulate ROS production in LPS-stimulated RAW 264.7 macrophages. These investigations have established that certain methylflavanone derivatives can inhibit the chemiluminescence generated by activated macrophages, indicating a reduction in ROS production researchgate.netupwr.edu.pldntb.gov.uamdpi.comresearchgate.net. This suggests a potential antioxidant or anti-inflammatory role for these compounds by mitigating oxidative stress associated with inflammatory processes. While specific quantitative data for this compound (8B) in these chemiluminescence assays are not detailed separately, the broader class of methylflavanones was shown to influence this response mdpi.comresearchgate.net.
Computational and Theoretical Chemistry Approaches in 6 Methylflavanone Studies
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other, and to estimate the strength of the binding.
6-Methylflavanone has been identified as a positive allosteric modulator of gamma-aminobutyric acid (GABA) action at human recombinant GABAA receptors. Research indicates that it exhibits greater efficacy at GABAA receptor subtypes composed of α2β2γ2 subunits compared to those with α1β2γ2 or α1β2 subunits, acting at a site independent of the classical high-affinity, flumazenil-sensitive benzodiazepine (B76468) binding site researchgate.net. While this research confirms this compound's modulatory role, detailed computational studies elucidating its specific binding site residues within the GABAA receptor complex were not found in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models aim to establish a correlation between the chemical structure of compounds and their biological activities, enabling the prediction of activity for new molecules.
Specific QSAR models developed solely for this compound were not identified in the reviewed literature. However, QSAR studies have been conducted on broader classes of flavonoids, including those related to GABAergic activity researchgate.netnih.gov. These studies aim to develop predictive models for various biological activities by identifying key structural features.
The identification of molecular descriptors that govern the biological activity of flavonoids is a common outcome of QSAR studies. While specific descriptors for this compound were not explicitly detailed in the search results, general QSAR investigations on related compounds often highlight descriptors related to molecular weight, lipophilicity (LogP), number of rotatable bonds, and electronic properties as significant contributors to activity nih.gov.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of compounds.
Specific quantum chemical calculations or detailed electronic structure analyses focusing exclusively on this compound were not found in the reviewed literature. Studies on related compounds, such as 6-methylflavone (B191877), have involved DFT calculations to determine molecular geometry, bond lengths, and angles researchgate.net. These types of analyses are fundamental to understanding a molecule's electronic distribution and potential reactivity.
Compound List:
this compound
In Vivo Mechanistic Investigations of 6 Methylflavanone Non Human Models
Neuroprotective Mechanisms in Preclinical Models
No specific in vivo mechanistic data detailing the effects of 6-Methylflavanone on neuroinflammation or cytokine modulation in ischemia models was identified in the provided search results. Studies in this area primarily focused on derivatives of 6-methylflavone (B191877).
Mechanistic investigations have explored the interaction of this compound with the GABAergic system. In vitro electrophysiological studies have demonstrated that this compound acts as a positive allosteric modulator of recombinant GABAA receptors tandfonline.comnih.gov. This modulation is flumazenil-insensitive and exhibits subtype selectivity. Specifically, this compound has been shown to be a more efficacious positive modulator at α2β2γ2L GABAA receptors compared to its effects on α1β2γ2L and α1β2 receptors tandfonline.comnih.gov. These findings provide mechanistic insight into how this compound can influence neuronal activity by enhancing GABAergic neurotransmission.
Table 1: GABAA Receptor Modulation by this compound (Mechanistic Insights)
| Compound | Receptor Subtype(s) | Effect | Mechanism | Reference(s) |
| This compound | Recombinant GABAA receptors (general) | Positive allosteric modulator | Flumazenil-insensitive; potentiates GABA response. | tandfonline.comnih.gov |
| This compound | α2β2γ2L GABAA receptors | More efficacious positive modulator | Subtype-selective, showing greater efficacy compared to α1-containing receptors. | tandfonline.comnih.gov |
| This compound | α1β2γ2L, α1β2 GABAA receptors | Positive allosteric modulator | Flumazenil-insensitive; potentiates GABA response, though less efficacious than at α2-containing receptors. | tandfonline.comnih.gov |
Modulation of Glycolipid Metabolism and Associated Liver Injury
No specific in vivo mechanistic data pertaining to the modulation of glycolipid metabolism, hepatic lipid synthesis pathways, or oxidative stress and inflammatory responses in hepatic cells by this compound was identified in the provided search results. The available studies in these areas focused on 6-methyl flavone (B191248) (a related flavone) rather than this compound.
Antitrypanosomal Activity in Experimental Models
While some studies have investigated the antitrypanosomal activities of flavonoids and their derivatives, specific in vivo experimental model data for this compound itself was not found. General statements regarding the antitrypanosomal potential of glycosides of this compound have been noted, but without detailed in vivo mechanistic findings for the parent compound researchgate.net.
Future Directions and Advanced Research Perspectives for 6 Methylflavanone
Development of Advanced Synthetic Strategies for Complex 6-Methylflavanone Derivatives
While classical methods such as the Claisen-Schmidt condensation followed by intramolecular cyclization provide the basic flavanone (B1672756) scaffold, the future of this compound research lies in the development of more complex and functionally diverse derivatives. Modern synthetic methodologies offer the precision and efficiency required to generate novel analogues with tailored biological activities.
Late-Stage C-H Functionalization: A significant leap forward will involve the application of late-stage C-H functionalization. This powerful strategy allows for the direct modification of carbon-hydrogen bonds on the this compound core, enabling the introduction of new functional groups with high regioselectivity. mdpi.comrsc.org This approach bypasses the need for lengthy de novo syntheses, allowing chemists to rapidly generate a library of derivatives by modifying the A-ring, B-ring, or heterocyclic C-ring. Such modifications can profoundly influence the molecule's steric and electronic properties, enhancing its interaction with biological targets.
Photoredox and Electrocatalysis: The use of photoredox and electrocatalysis represents another frontier for synthesizing novel this compound derivatives. thieme-connect.de These methods utilize light or electrical energy to generate reactive intermediates under mild conditions, opening up reaction pathways that are inaccessible through traditional thermal methods. For instance, photocatalysis can facilitate the installation of complex alkyl or aryl groups, which are common motifs in pharmacologically active compounds. thieme-connect.de
Flow Chemistry: For the efficient and scalable production of this compound derivatives, flow chemistry offers considerable advantages over traditional batch processing. drugdiscoverytrends.comtechnologynetworks.comjst.org.in Continuous flow systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater reproducibility. technologynetworks.com This technology is particularly well-suited for multi-step syntheses and the generation of compound libraries for high-throughput screening.
Click Chemistry for Hybrid Molecules: A highly promising strategy for creating complex derivatives involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnih.govrsc.org This method allows for the efficient and specific covalent linking of a propargyl-functionalized this compound with various azide-containing molecules (e.g., peptides, other natural products, or synthetic pharmacophores). For example, starting with 6-hydroxyflavanone (B191495), a propargyl group can be introduced via Williamson ether synthesis. researchgate.net This alkyne-modified scaffold can then be "clicked" with an azide-bearing molecule to create a 1,2,3-triazole-linked hybrid compound. nih.govresearchgate.net This modular approach enables the rapid assembly of complex molecules with potentially synergistic or entirely new biological activities. nih.gov
| Synthetic Strategy | Key Advantages | Potential Application for this compound Derivatives |
| C-H Functionalization | Atom economy, late-stage modification, rapid diversification. rsc.org | Introduction of diverse functional groups on the aromatic rings to modulate bioactivity. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity, access to radical intermediates. thieme-connect.de | Installation of complex alkyl groups and novel C-C bond formations. |
| Flow Chemistry | Scalability, safety, precise control, reproducibility. technologynetworks.com | Efficient library synthesis and large-scale production for further studies. |
| Click Chemistry (CuAAC) | High efficiency, modularity, biocompatibility, creation of hybrid molecules. nih.govnih.gov | Linking this compound to other bioactive moieties to create novel conjugates. |
Discovery of Novel Biological Targets and Signaling Pathways
Current research has identified several biological activities for this compound and its close analogue, 6-methylflavone (B191877), including neuroprotective and anti-inflammatory effects. Future research will aim to pinpoint novel molecular targets and elucidate the intricate signaling pathways through which these effects are mediated.
Neuroprotection and GABAA Receptors: Studies on the related compound 2′-methoxy-6-methylflavone have shown that it affords neuroprotection by potentiating tonic inhibition via δ-subunit-containing γ-aminobutyric acid type A (GABAA) receptors. thieme-connect.denih.govresearchgate.net This modulation was linked to the AKT signaling pathway, a critical regulator of cell survival. researchgate.net Future investigations should focus on whether this compound itself directly targets specific GABAA receptor subtypes and how its efficacy compares to other methylated flavonoids. mdpi.com Identifying the precise binding site and the downstream consequences of receptor modulation will be crucial.
Anti-inflammatory Mechanisms: 6-Methylflavone has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, TNFα, and IFN-γ in stimulated macrophages. researchgate.netxiahepublishing.com This activity is associated with the dampening of NF-κB activity. thieme-connect.deresearchgate.net A key future direction is to identify the upstream kinases or signaling nodes in the NF-κB pathway that are directly inhibited by this compound. Unraveling these specific interactions could reveal novel therapeutic targets for inflammatory diseases.
Oncology and Cell Cycle Regulation: Various flavonoids have been investigated for their anti-cancer potential. nih.gov Methoxyflavones, in particular, have shown promise in inhibiting the proliferation of cancer cells. researchgate.net Preliminary research suggests that this compound may possess anti-cancer properties, and future studies should explore its effects on different cancer cell lines. nih.gov This research should focus on its impact on key cancer-related pathways, such as cell cycle control, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Sensory Receptors: An intriguing and less-explored area is the interaction of this compound with sensory receptors. It has been identified as a potent blocker of the TAS2R39 bitter taste receptor. jst.org.in This finding opens up a new avenue of research into its potential applications in the food and pharmaceutical industries as a taste-masking agent. Furthermore, it suggests that this compound could be a valuable tool for studying the structure and function of bitter taste receptors and the biology of taste perception.
| Potential Biological Target/Pathway | Known/Hypothesized Role of this compound | Future Research Focus |
| GABAA Receptors | Positive allosteric modulator, enhancing tonic inhibition. researchgate.netmdpi.com | Subtype selectivity, binding site identification, role in specific neurological disorders. |
| NF-κB Signaling Pathway | Inhibition of pro-inflammatory cytokine production. researchgate.netxiahepublishing.com | Identification of direct upstream protein targets (e.g., IKK kinases). |
| Cancer-Related Pathways | Potential anti-proliferative and pro-apoptotic effects. nih.gov | Efficacy in various cancer models, mechanism of cell cycle arrest or apoptosis induction. |
| TAS2R39 Bitter Taste Receptor | Potent antagonist/blocker. jst.org.in | Structure-activity relationship for taste receptor modulation, application as a taste-masking agent. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond a single-target, single-pathway understanding of this compound, future research must embrace a systems-biology approach. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a holistic view of the cellular response to this compound, revealing its mechanism of action in unprecedented detail. rsc.org
Proteomics for Target Identification: Mass spectrometry-based proteomics can be employed to create a global profile of protein expression changes in cells or tissues treated with this compound. This can help identify not only the primary targets but also the secondary effector proteins that are part of the broader cellular response. researchgate.net Chemical proteomics, using a derivatized this compound as a probe, could be used to directly pull down and identify its binding partners from a complex cellular lysate.
Transcriptomics to Uncover Gene Regulation: RNA sequencing (RNA-Seq) will reveal how this compound alters the transcriptional landscape of a cell. This can identify entire gene networks and signaling pathways that are activated or repressed, providing clues about the upstream transcription factors and regulatory mechanisms that are modulated by the compound. Integrated analysis of transcriptomic and proteomic data can distinguish between regulatory effects occurring at the transcriptional versus post-transcriptional level. drugdiscoverytrends.com
Metabolomics for Pathway Analysis: Metabolomics, which measures the dynamic changes in small-molecule metabolites, can provide a functional readout of the physiological state of a cell. By analyzing the metabolic fingerprints of cells exposed to this compound, researchers can identify which metabolic pathways (e.g., energy metabolism, lipid synthesis, amino acid metabolism) are perturbed. This is crucial for understanding the compound's ultimate effect on cellular function and for identifying potential biomarkers of its activity.
By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action. This approach can reveal unexpected connections between signaling pathways, identify novel therapeutic targets, and provide a deeper understanding of the compound's polypharmacological effects.
Exploration of this compound as a Research Tool for Probing Fundamental Biological Processes
Beyond its therapeutic potential, the specific biological activities of this compound make it a valuable chemical probe for basic research. A chemical probe is a small molecule used to study and manipulate a biological system, and this compound's defined interactions allow it to serve this purpose effectively.
Probing GABAergic Neurotransmission: As a modulator of GABAA receptors, this compound can be used to investigate the role of tonic inhibition in neuronal excitability, network oscillations, and synaptic plasticity. researchgate.net Its potential subtype selectivity could allow researchers to dissect the specific functions of different GABAA receptor populations in both healthy and diseased brains.
Dissecting Inflammatory Signaling: With its ability to inhibit the NF-κB pathway, this compound can serve as a tool to study the dynamics of inflammatory responses. xiahepublishing.com It can be used to block inflammation in cellular or animal models, allowing scientists to investigate the consequences of inhibiting this pathway in processes such as immune cell activation, tissue repair, and the development of chronic inflammatory conditions.
Investigating Enzyme Function and Inhibition: The interaction of flavonoids with various enzymes is well-documented. This compound can be used as a model competitive inhibitor to study the kinetics and structure-function relationships of enzymes like tyrosinase. Such studies are fundamental to understanding enzyme mechanisms and for the rational design of new, more potent inhibitors for therapeutic or industrial applications.
Studying Drug-Membrane and Drug-Protein Interactions: The physicochemical properties of this compound influence how it crosses cell membranes and interacts with proteins. Studies on its binding to plasma proteins like human serum albumin and its effects on the fluidity and order of lipid bilayers provide insight into the fundamental principles of drug absorption, distribution, and bioavailability. This makes it a useful model compound for research in pharmacology and biophysics.
Q & A
Q. What structural features of 6-methylflavanone determine its subtype-selective modulation of GABAA receptors?
The C2–C3 single bond in this compound reduces molecular planarity compared to flavones (e.g., 6-methylflavone), altering electron delocalization and enhancing efficacy at α2β2γ2L GABAA receptors. This structural difference underpins its subtype selectivity, as demonstrated via two-electrode voltage clamp experiments in Xenopus oocytes expressing recombinant receptors .
Q. Which experimental models are validated for studying this compound’s GABAA receptor interactions?
Recombinant GABAA receptors expressed in Xenopus laevis oocytes are standard for electrophysiological profiling (e.g., measuring GABA-evoked currents). In vivo anxiolytic effects are typically assessed in mice using elevated plus maze or light/dark box tests, with pharmacokinetic studies confirming blood-brain barrier penetration via intraperitoneal administration .
Q. How does this compound’s efficacy compare across GABAA receptor subtypes?
At α2β2γ2L receptors, this compound enhances GABA-evoked currents by 417%, compared to 120% at α1β2γ2L. Subtype selectivity is quantified via concentration-response curves, with EC50 values and maximal potentiation (%) as key metrics .
Q. What methodologies confirm this compound’s flumazenil-insensitive mechanism?
Co-application of flumazenil (a benzodiazepine-site antagonist) during electrophysiological assays shows no attenuation of this compound’s potentiation, confirming action at non-canonical allosteric sites. Bicuculline/gabazine (GABA competitive antagonists) block its effects, validating GABAA receptor specificity .
Q. How is this compound’s anti-inflammatory activity evaluated in vitro?
IL-6 inhibition assays in RAW264.7 macrophages are used, with compounds tested at concentrations up to 20 µM. Significant suppression of IL-6 release (e.g., 484–522 pg/mL for methyl derivatives) is measured via ELISA, alongside cytotoxicity controls (e.g., MTT assays) .
Advanced Research Questions
Q. How can electrophysiological protocols be optimized to resolve subtype-specific efficacy of this compound?
Use low GABA EC10–20 concentrations to maximize modulatory effects. Compare current enhancement ratios (IGABA+modulator/IGABA) across α1β2γ2L vs. α2β2γ2L receptors. Statistical analysis should include ANOVA with post-hoc tests to validate differences in maximal potentiation (e.g., 417% vs. 120%) .
Q. What experimental strategies address discrepancies in this compound’s in vitro vs. in vivo efficacy?
Pharmacokinetic profiling (e.g., plasma/brain concentration measurements via HPLC-MS) clarifies bioavailability. In vitro-to-in vivo extrapolation (IVIVE) models adjust for protein binding and metabolic clearance. Behavioral assays should include dose-response studies to correlate receptor occupancy with anxiolytic effects .
Q. How do structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved selectivity?
Introduce substituents at C2′, C3′, or C4′ (e.g., methoxy groups) and test analogs using α2/α1β2γ2L receptor assays. Derivatives like 2′-methoxy-6-methylflavone show enhanced α2β1γ2L selectivity and direct receptor activation, validated via Schild analysis and binding displacement assays .
Q. What statistical approaches are critical for analyzing subtype-selective modulation data?
Nonlinear regression (e.g., log[agonist] vs. response) calculates EC50 and Hill coefficients. Pairwise comparisons of maximal potentiation between subtypes require Bonferroni correction to control Type I error. Report mean ± SEM with p < 0.05 as significance threshold .
Q. How can researchers integrate this compound’s GABAergic and anti-inflammatory effects into a unified mechanistic hypothesis?
Co-application studies in neuroinflammatory models (e.g., LPS-induced glial activation) assess IL-6 suppression and GABAA potentiation. Use dual-reporter assays (e.g., NF-κB inhibition and GABA current recording) to identify cross-talk between pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
